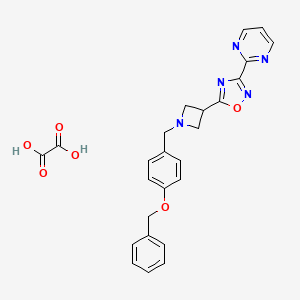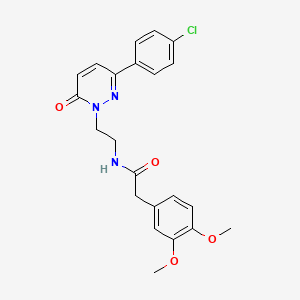![molecular formula C11H13N3O3S B2681516 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide CAS No. 946223-20-7](/img/structure/B2681516.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound’s active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
The molecular weight of the compound is 350.4. Unfortunately, the solubility of the compound is not available.Aplicaciones Científicas De Investigación
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including those with structural modifications similar to the compound , have been extensively studied for their biological consequences following exposure. These studies have significantly contributed to understanding the toxicological profiles of such compounds, including their usage or proposed usage based on their biological responses, which vary both qualitatively and quantitatively. The environmental toxicology of these materials has also seen considerable exploration, expanding our knowledge on their effects beyond human health implications to include environmental impacts as well (Kennedy, 2001).
Pyrimidine Derivatives and Optical Sensors
The pyrimidine ring, a core component of the compound of interest, has been identified as crucial in developing optical sensors and various biological and medicinal applications. Pyrimidine derivatives' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their significance in both sensing materials and their extensive biological and medicinal applications (Jindal & Kaur, 2021).
Oxazolidinones and Antimicrobial Applications
Within the realm of synthetic antimicrobial agents, oxazolidinones stand out for their unique mechanism of inhibiting protein synthesis, showcasing bacteriostatic activity against critical human pathogens. This class, including linezolid, underscores the potential for developing compounds with novel spectra of activity, particularly against resistant gram-positive organisms. Such research underlines the importance of structural modification for enhancing potency and exploring new therapeutic avenues (Diekema & Jones, 2000).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including anticancer and anti-inflammatory activities, among others. This review emphasizes the synthetic strategies employed for derivatives of this scaffold, revealing their significant biological properties and the potential for further exploration in drug development (Cherukupalli et al., 2017).
Safety and Hazards
The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use. Therefore, it should be handled with care, following all safety protocols.
Direcciones Futuras
The compound’s unique structure offers opportunities for diverse applications, from drug discovery to catalysis. Its structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . This makes it a promising scaffold for the design of new medicines, including anticancer drugs .
Propiedades
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-6-5-18-11-12-7(2)9(10(16)14(6)11)13-8(15)4-17-3/h5H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZLQUUEDVRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2681437.png)
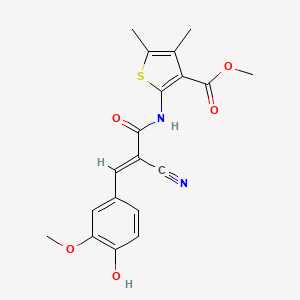
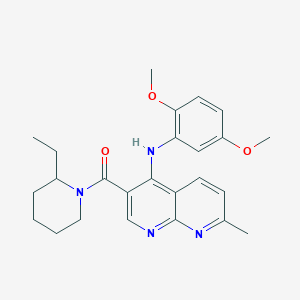
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2681441.png)
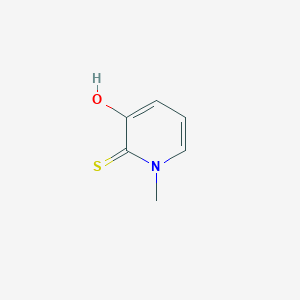

![3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2681445.png)

